3-Benzyl-6-chloro-4-methylpyridazine
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Overview
Description
3-Benzyl-6-chloro-4-methylpyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6-chloro-4-methylpyridazine typically involves the reaction of 3-chloro-4-methylpyridazine with benzyl halides under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-6-chloro-4-methylpyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .
Scientific Research Applications
3-Benzyl-6-chloro-4-methylpyridazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 3-Benzyl-6-chloro-4-methylpyridazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-methylpyridazine
- 3,6-Dichloro-4-methylpyridazine
- Tetramethylpyrazine
- Hydralazine
Uniqueness
3-Benzyl-6-chloro-4-methylpyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
923951-11-5 |
---|---|
Molecular Formula |
C12H11ClN2 |
Molecular Weight |
218.68 g/mol |
IUPAC Name |
3-benzyl-6-chloro-4-methylpyridazine |
InChI |
InChI=1S/C12H11ClN2/c1-9-7-12(13)15-14-11(9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
InChI Key |
TXXXXWIIICDXQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN=C1CC2=CC=CC=C2)Cl |
Origin of Product |
United States |
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